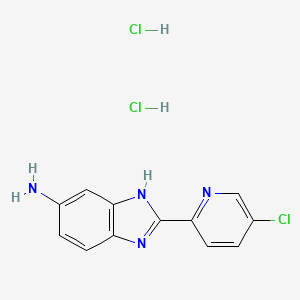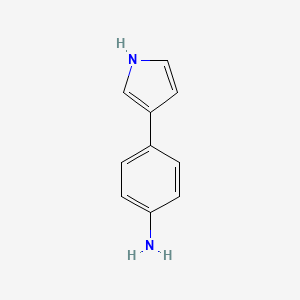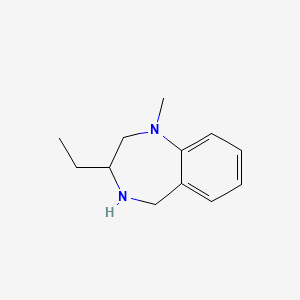![molecular formula C13H25ClN2O2 B1378070 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1408075-94-4](/img/structure/B1378070.png)
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride, also known by its CAS Number 1408075-94-4, is a chemical compound with the molecular formula C13H25ClN2O2 . Its IUPAC name is tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride . The compound has a molecular weight of 276.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H . The canonical SMILES representation is CC©©OC(=O)N1CC2CCC(C1)C2CN.Cl . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.80 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
This compound serves as a precursor in the stereoselective synthesis of tropane alkaloids, which are a family of compounds with various biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to these alkaloids, and research directed towards its preparation has garnered significant attention .
Medicinal Chemistry
Tropane alkaloids, derived from this scaffold, find extensive applications in medicinal chemistry, particularly in the synthesis of antidotes, anesthetics, antiemetics, motion sickness drugs, and antispasmodics .
Antidote Synthesis
The compound’s derivatives are used in creating antidotes for various toxic substances, providing a critical component in emergency medicine and toxicology .
Anesthetic Agents
Researchers utilize this compound in the development of anesthetic agents due to its structural similarity to naturally occurring tropane alkaloids known for their anesthetic properties .
Antiemetic and Motion Sickness Medication
The compound is also instrumental in synthesizing antiemetic and motion sickness medications, helping alleviate symptoms like nausea and vomiting .
Antispasmodic Drugs
Its application extends to the synthesis of antispasmodic drugs that relieve spasms of the muscles, particularly in the gastrointestinal tract .
Ophthalmic Treatments
Derivatives of this compound are used in ophthalmology as pupil dilators during eye examinations and surgeries .
Research on Biosynthesis Pathways
The compound is also valuable in research exploring the biosynthesis pathways of tropane alkaloids, aiding in understanding their natural production and potential biotechnological applications .
Safety and Hazards
The compound is associated with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Propriétés
IUPAC Name |
tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;/h9-11H,4-8,14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHBVVUMBLUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride | |
CAS RN |
1408075-94-4 |
Source


|
| Record name | 3-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

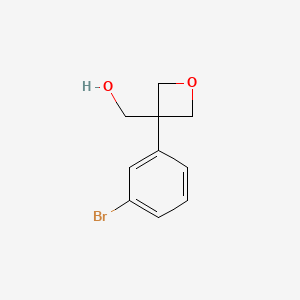

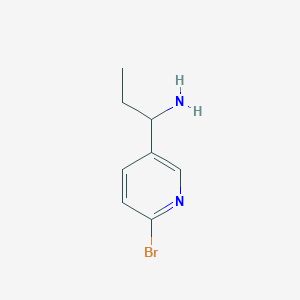
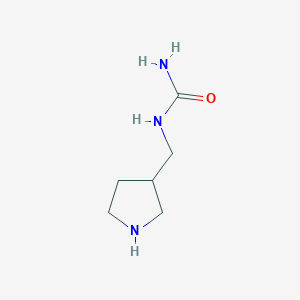
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
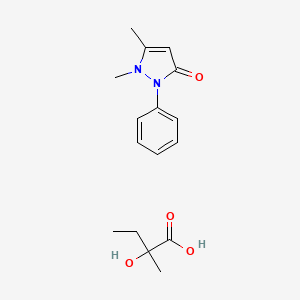
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)
